molecular formula C4H8O2S B046877 Ethyl thioglycolate CAS No. 623-51-8

Ethyl thioglycolate

Cat. No.: B046877
CAS No.: 623-51-8
M. Wt: 120.17 g/mol
InChI Key: PVBRSNZAOAJRKO-UHFFFAOYSA-N
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Description

Ethyl thioglycolate is an organic compound with the chemical formula C4H8O2S. It is a colorless liquid with a strong, unpleasant odor. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is primarily used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and other chemicals .

Mechanism of Action

Target of Action

Ethyl thioglycolate, also known as Ethyl mercaptoacetate , is a chemical compound with the formula C4H8O2S . It is primarily used as a reagent for iron detection and as a pharmaceutical intermediate, particularly in the synthesis of cephamycins .

Mode of Action

For instance, this compound has been used to modify the surface of Fe3O4@ZnS nanoparticles, acting as a recognition group and causing a significant quenching of the fluorescence intensity of the magnetic fluorescent nanoprobe .

Biochemical Pathways

It is known that thioglycolic acid, a related compound, and its derivatives can break the disulfide bonds in the cortex of hair . This process leads to depilation, commonly used in leather processing .

Pharmacokinetics

It is known that this compound is a high gi absorption compound .

Result of Action

The introduction of this compound can regulate the surface distribution of ZnS, which can act as a recognition group and cause a considerable quenching of the fluorescence intensity of the magnetic fluorescent nanoprobe . This results in a highly selective fluorescent response to Ag+ in the range of 0–400 μM, with a low detection limit of 0.20 μM .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in the presence of air, this compound can oxidize, turning dark red and gradually becoming purple when exposed to ammonia and ferric chloride . It is also known that this compound can be used to determine the content of Ag+ in real samples .

Preparation Methods

Ethyl thioglycolate is typically synthesized through the esterification of thioglycolic acid with ethanol in the presence of sulfuric acid. The reaction involves heating thioglycolic acid and ethanol under reflux for 24 hours. The resulting ester layer is separated, washed with saturated sodium chloride solution, and dried over anhydrous sodium sulfate. The product is then purified by distillation, collecting the fraction boiling at 155-158°C .

Industrial production methods follow a similar process but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl thioglycolate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonic acids.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Addition: It can participate in addition reactions with alkenes and alkynes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Ethyl thioglycolate is similar to other thiol-containing compounds, such as thioglycolic acid and mthis compound. it is unique in its specific applications and properties:

    Thioglycolic Acid: While both compounds contain a thiol group, thioglycolic acid has a carboxylic acid group instead of an ester group.

    Mthis compound: This compound is similar to this compound but has a methyl group instead of an ethyl group.

This compound’s unique combination of properties makes it particularly useful in specific applications, such as in the synthesis of pharmaceuticals and as a reagent in organic chemistry.

Biological Activity

Ethyl thioglycolate (ETG), a thiol compound with the chemical formula C4_4H8_8O2_2S, is recognized for its diverse biological activities and applications in various fields, including cosmetics, pharmaceuticals, and agriculture. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is an ester derivative of thioglycolic acid. Its structure comprises a thiol group (-SH) attached to a carboxylic acid moiety, which contributes to its reactivity and biological effects. The compound is typically used for its ability to reduce disulfide bonds in proteins, making it valuable in cosmetic formulations for hair treatments and skin care products.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial strains, making it a potential candidate for use in preservatives and disinfectants.
  • Cytotoxic Effects : Research indicates that ETG can induce cytotoxicity in certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Skin Irritation and Sensitization : While utilized in cosmetics, this compound can cause skin irritation and allergic reactions in sensitive individuals.

Toxicological Profile

The toxicological assessment of this compound reveals significant insights into its safety profile:

  • Acute Toxicity : In animal studies, the acute oral toxicity of this compound has been evaluated with varying results depending on dosage. For instance, the LD50 (lethal dose for 50% of the population) ranges from 35 to 142 mg/kg body weight for related compounds like ammonium mercaptoacetate .
  • Dermal Absorption : this compound is rapidly absorbed through the skin, leading to systemic toxicity in experimental models. This highlights the need for caution when handling products containing this compound .

Case Studies

  • Human Exposure Incidents : A case report documented severe skin injuries following accidental exposure to thioglycolic acid (related to this compound). The patient experienced second-degree burns and corneal damage after contact with the compound .
  • Animal Studies : Experimental studies have demonstrated significant eye and skin lesions upon direct contact with this compound. In one study involving rabbits, dermal application resulted in varying degrees of toxicity depending on concentration and exposure duration .

Research Findings

Recent research has further elucidated the biological mechanisms underlying the effects of this compound:

  • Cytotoxic Mechanisms : A study investigating the cytotoxic effects of ETG on cancer cell lines found that it induces apoptosis through oxidative stress pathways. This suggests potential therapeutic applications in oncology .
  • Developmental Toxicity : Investigations into developmental toxicity revealed that while this compound does not exhibit teratogenic effects at low doses, higher concentrations may pose risks during gestation .

Table 1: Summary of Toxicity Studies on this compound

Study TypeOrganismLD50 (mg/kg)Observed Effects
Oral GavageWistar Rats35-142Hair loss, lung discoloration
Dermal ExposureRabbits330-660Dermal necrosis
InhalationRatsNot specifiedRespiratory distress observed

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans2.0 mg/mL

Properties

IUPAC Name

ethyl 2-sulfanylacetate
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InChI

InChI=1S/C4H8O2S/c1-2-6-4(5)3-7/h7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PVBRSNZAOAJRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8049337
Record name Acetic acid,mercapto-,ethylester
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Molecular Weight

120.17 g/mol
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Physical Description

Colorless liquid with a stench; [Alfa Aesar MSDS]
Record name Ethyl 2-mercaptoacetate
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CAS No.

623-51-8
Record name Ethyl mercaptoacetate
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Record name Ethyl thioglycolate
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Record name Ethyl thioglycolate
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Record name Acetic acid, 2-mercapto-, ethyl ester
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Record name Ethyl mercaptoacetate
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Record name ETHYL THIOGLYCOLATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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